1,2,3,4-Tetrahydroisoquinolin-4-ol
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-4-ol is a secondary amine with the chemical formula C9H11NO. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-ol (THIQ) is a key structural motif of various natural products and therapeutic lead compounds . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq and its analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that THIQ may interact with multiple targets, leading to a variety of cellular changes.
Biochemical Pathways
Given its broad biological activity against various infective pathogens and neurodegenerative disorders , it can be inferred that THIQ likely interacts with multiple biochemical pathways.
Result of Action
It is known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound likely induces a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-4-ol exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
The cellular effects of this compound are diverse, impacting various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects on its localization or accumulation are still being studied .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the hydrogenation of isoquinoline using catalysts like platinum (Pt), platinum oxide (PtO2), or nickel-molybdenum (Ni-Mo) under high pressure .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of isoquinoline. The process includes dissolving anhydrous palladium chloride (PdCl2) and hexachloroplatinic acid (H2PtCl6.6H2O) in deionized water, adding a surfactant solution, and stirring for several hours. The mixture is then subjected to reduction using sodium borohydride (NaBH4), followed by filtration and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pt, PtO2, or Ni-Mo.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can exhibit different biological activities .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-4-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-4-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar structure but lacks the hydroxyl group at the 4-position.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This derivative has a carboxyl group at the 3-position and is used in peptide-based drugs.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471586 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51641-23-7 | |
Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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